molecular formula C8H14N2O B13956397 6-Ethyl-1,6-diazaspiro[3.4]octan-2-one

6-Ethyl-1,6-diazaspiro[3.4]octan-2-one

Cat. No.: B13956397
M. Wt: 154.21 g/mol
InChI Key: CGSFXXOQZJLBKE-UHFFFAOYSA-N
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Description

6-Ethyl-1,6-diazaspiro[3.4]octan-2-one is a chemical compound belonging to the spirocyclic family. This compound is characterized by a unique spiro structure, which consists of two rings sharing a single atom. The presence of nitrogen atoms in the ring structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1,6-diazaspiro[3.4]octan-2-one typically involves the reaction of ethylamine with a suitable spirocyclic precursor. One common method involves the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as crystallization or distillation are typically used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1,6-diazaspiro[3.4]octan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

6-Ethyl-1,6-diazaspiro[3.4]octan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethyl-1,6-diazaspiro[3.4]octan-2-one involves its interaction with specific molecular targets. For instance, as a sigma-1 receptor antagonist, it binds to the sigma-1 receptor, modulating its activity and thereby influencing pain perception and other physiological processes . The compound’s spirocyclic structure allows it to fit into the receptor’s binding site, blocking the receptor’s normal function.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazaspiro[3.4]octan-7-one: Another spirocyclic compound with similar structural features but different functional groups.

    4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: A larger spirocyclic compound with additional rings and functional groups.

Uniqueness

6-Ethyl-1,6-diazaspiro[3.4]octan-2-one is unique due to its specific ethyl substitution and the presence of nitrogen atoms in the spirocyclic structure. This unique configuration allows it to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and other scientific fields .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

7-ethyl-1,7-diazaspiro[3.4]octan-2-one

InChI

InChI=1S/C8H14N2O/c1-2-10-4-3-8(6-10)5-7(11)9-8/h2-6H2,1H3,(H,9,11)

InChI Key

CGSFXXOQZJLBKE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)CC(=O)N2

Origin of Product

United States

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